1-(4-fluorophenyl)-3-methyl-4-(2-phenylethyl)-1H-pyrazol-5-ol 1-(4-fluorophenyl)-3-methyl-4-(2-phenylethyl)-1H-pyrazol-5-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC9931755
InChI: InChI=1S/C18H17FN2O/c1-13-17(12-7-14-5-3-2-4-6-14)18(22)21(20-13)16-10-8-15(19)9-11-16/h2-6,8-11,20H,7,12H2,1H3
SMILES: CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)CCC3=CC=CC=C3
Molecular Formula: C18H17FN2O
Molecular Weight: 296.3 g/mol

1-(4-fluorophenyl)-3-methyl-4-(2-phenylethyl)-1H-pyrazol-5-ol

CAS No.:

Cat. No.: VC9931755

Molecular Formula: C18H17FN2O

Molecular Weight: 296.3 g/mol

* For research use only. Not for human or veterinary use.

1-(4-fluorophenyl)-3-methyl-4-(2-phenylethyl)-1H-pyrazol-5-ol -

Specification

Molecular Formula C18H17FN2O
Molecular Weight 296.3 g/mol
IUPAC Name 2-(4-fluorophenyl)-5-methyl-4-(2-phenylethyl)-1H-pyrazol-3-one
Standard InChI InChI=1S/C18H17FN2O/c1-13-17(12-7-14-5-3-2-4-6-14)18(22)21(20-13)16-10-8-15(19)9-11-16/h2-6,8-11,20H,7,12H2,1H3
Standard InChI Key VQUNZWXCQCRXEJ-UHFFFAOYSA-N
SMILES CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)CCC3=CC=CC=C3
Canonical SMILES CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)CCC3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

The core structure of 1-(4-fluorophenyl)-3-methyl-4-(2-phenylethyl)-1H-pyrazol-5-ol consists of a pyrazole ring substituted at positions 1, 3, 4, and 5. Key features include:

  • Position 1: A 4-fluorophenyl group, which enhances electronic stability and lipophilicity .

  • Position 3: A methyl group, contributing steric bulk and influencing regioselectivity in reactions .

  • Position 4: A 2-phenylethyl chain, a unique structural element that may modulate solubility and biological interactions .

  • Position 5: A hydroxyl group, enabling hydrogen bonding and coordination chemistry.

Molecular Geometry

Crystallographic data for related pyrazoles (e.g., 1-(4-chlorophenyl)-4-(2-furoyl) derivatives) reveal monoclinic crystal systems with unit cell parameters a = 6.2256(5) Å, b = 18.3976(15) Å, and c = 14.5582(15) Å . The 2-phenylethyl substituent in the target compound is expected to introduce torsional strain, potentially altering packing efficiency compared to simpler analogs.

Physicochemical Data

PropertyValue (Hypothetical)Basis for Estimation
Molecular FormulaC₁₉H₁₈FN₂ODerived from analogs
Molecular Weight316.36 g/molCalculated from formula
Melting Point160–165°CComparable to 3-methyl analogs
SolubilityModerate in DMSO, low in H₂OFluorophenyl and alkyl groups

Synthesis and Characterization

Spectroscopic Characterization

  • ¹H NMR: Expected signals include:

    • A singlet at δ 2.35 ppm (3H, CH₃) .

    • Multiplet at δ 7.25–7.45 ppm (9H, aromatic protons) .

    • Broad peak at δ 10.2 ppm (1H, -OH) .

  • IR: Stretching vibrations at 3250 cm⁻¹ (-OH), 1650 cm⁻¹ (C=O, if tautomerized), and 1220 cm⁻¹ (C-F).

Biological and Pharmacological Activities

While direct studies on 1-(4-fluorophenyl)-3-methyl-4-(2-phenylethyl)-1H-pyrazol-5-ol are lacking, related pyrazoles exhibit:

  • Anti-inflammatory Activity: Inhibition of cyclooxygenase-2 (COX-2) via hydrogen bonding with Ser530.

  • Anticancer Potential: Induction of apoptosis in MCF-7 breast cancer cells (IC₅₀ ≈ 12 μM for analogs).

  • Antimicrobial Effects: Disruption of bacterial cell membranes (MIC = 8 µg/mL against S. aureus) .

The 2-phenylethyl substituent may enhance blood-brain barrier penetration, suggesting potential CNS applications .

Applications in Materials Science

Pyrazole derivatives are employed in:

  • Coordination Chemistry: As ligands for transition metals (e.g., Cu²⁺, Fe³⁺) due to the N,O-binding sites.

  • Organic Electronics: Electron-withdrawing fluorophenyl groups improve charge transport in OLEDs .

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